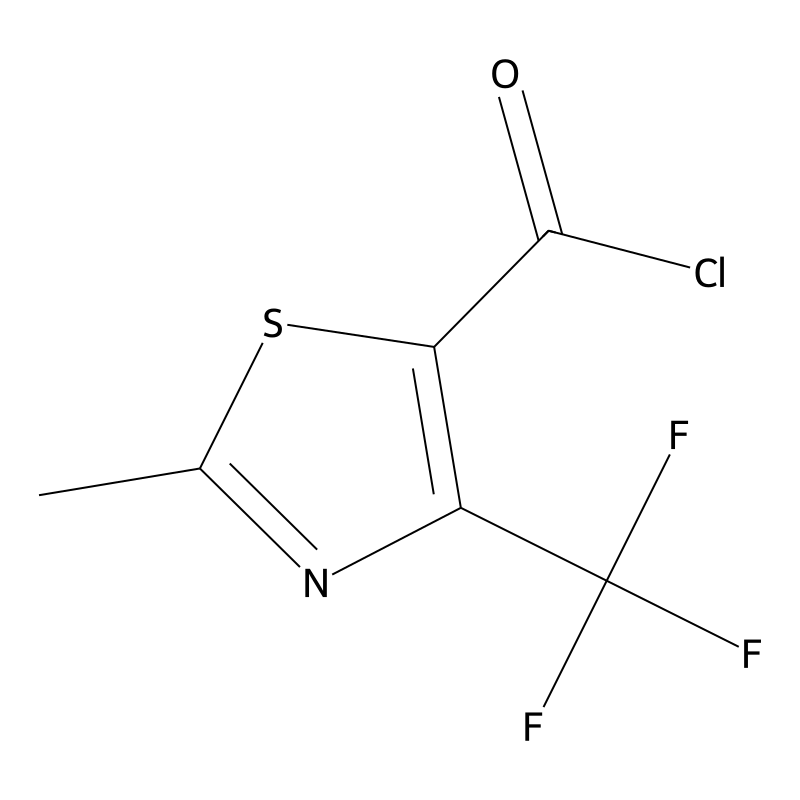

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is an organic compound belonging to the class of heterocyclic acid chlorides. The scarcity of information suggests it's likely a niche research chemical, and its origin remains unclear. However, the presence of the thiazole ring and acid chloride functionality indicates its potential application in medicinal or materials science research [].

Molecular Structure Analysis

The key feature of the molecule is the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The methyl group at position 2 and the trifluoromethyl group at position 4 provide electron-donating and withdrawing effects, respectively, influencing the overall reactivity of the molecule []. The presence of the acid chloride group (COCl) at position 5 makes it a reactive intermediate capable of undergoing acylation reactions.

Chemical Reactions Analysis

- Acylation reactions: The acid chloride group can react with nucleophiles like alcohols, amines, or thiols to form amides, esters, or thioesters, respectively. A generic equation for acylation with an alcohol is provided:

R-C(O)Cl (acyl chloride) + ROH (alcohol) -> R-C(O)OR (ester) + HCl (hydrogen chloride)

- Hydrolysis: The acid chloride group can be susceptible to hydrolysis in water, yielding the corresponding carboxylic acid and hydrochloric acid.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it possesses the general hazards associated with acid chlorides. These include:

- Corrosivity: Acid chlorides can react with tissues, causing severe burns and eye damage [].

- Toxicity: Inhalation, ingestion, or skin contact can be harmful, and specific effects depend on the compound [].

- Reactivity: Acid chlorides can react vigorously with water and other chemicals, releasing toxic fumes [].

As an acyl chloride, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to serve as a versatile precursor for synthesizing various derivatives. Common reactions include:

- Formation of Amides: Reacting with amines to produce 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamides, which have demonstrated fungicidal activity against pathogens like Pellicularia sasakii and Bremia lactuca.

- Synthesis of Thiazole Derivatives: Utilized in creating novel thiazole derivatives for diverse research applications .

The biological activity of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride primarily stems from its derivatives. These derivatives exhibit significant fungicidal properties, making them valuable in agricultural applications. The compound's ability to inhibit fungal growth has been explored extensively, particularly in developing new agrochemicals .

Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride can be achieved through various methods:

- Starting Materials: Typically synthesized from commercially available thiazole derivatives.

- Reagents: Utilizes reagents such as phosphorus oxychloride or thionyl chloride to introduce the carbonyl chloride functionality.

- Reaction Conditions: Conducted under controlled conditions to ensure high yield and purity.

The precise conditions can vary based on the desired scale and specific application .

The applications of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride are diverse:

- Agricultural Chemicals: Primarily used in the development of fungicides due to its biological activity against plant pathogens.

- Pharmaceutical Intermediates: Serves as a building block for synthesizing various pharmaceutical compounds.

- Organic Synthesis: Acts as a key intermediate in creating novel thiazole derivatives for research purposes .

Interaction studies involving 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride focus on its reactivity with nucleophiles. The compound's electrophilic nature facilitates interactions with various biological molecules, including proteins and nucleic acids. These studies are crucial for understanding its potential effects in biological systems and enhancing its efficacy as an agrochemical or pharmaceutical agent .

Several compounds share structural similarities with 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiazole | Contains a methyl group at position 2 | Lacks trifluoromethyl group; less reactive |

| 4-Trifluoromethylthiazole | Trifluoromethyl group at position 4 | Does not contain carbonyl chloride |

| 2-Amino-4-(trifluoromethyl)-thiazole | Amino group at position 2 | Exhibits different biological activities due to amino group |

| 5-Chloro-2-methylthiazole | Chlorine substituent at position 5 | Different halogen; alters reactivity compared to carbonyl chloride |

The presence of both trifluoromethyl and carbonyl chloride groups in 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride enhances its reactivity and potential applications compared to these similar compounds .